molecular formula C42H34Cl2N10O8 B13745711 p-Anisyl-p-nitro blue tetrazolium chloride(anbt)

p-Anisyl-p-nitro blue tetrazolium chloride(anbt)

Cat. No.: B13745711
M. Wt: 877.7 g/mol
InChI Key: RPJYUIZINKQKBQ-UHFFFAOYSA-L
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Description

p-Anisyl-p-nitro blue tetrazolium chloride is a chemical compound known for its application in various biochemical assays. It is a tetrazolium salt that is often used as a redox indicator in biological and chemical research. The compound is recognized for its ability to form a blue formazan dye upon reduction, making it useful in detecting cellular respiration and other redox reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Anisyl-p-nitro blue tetrazolium chloride involves the reaction of p-anisidine with nitrobenzene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization or other separation techniques to obtain a high-purity product.

Industrial Production Methods

Industrial production of p-Anisyl-p-nitro blue tetrazolium chloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and purification systems to handle large quantities of reactants and products. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

p-Anisyl-p-nitro blue tetrazolium chloride undergoes various chemical reactions, including:

    Reduction: The compound is reduced to form a blue formazan dye, which is a key reaction in its application as a redox indicator.

    Oxidation: It can also undergo oxidation reactions, although these are less common in its typical applications.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include sodium borohydride and other mild reducing agents. The reaction is typically carried out in aqueous or organic solvents under controlled temperature conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used, although this is less common.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

    Formazan Dye: The primary product formed during the reduction of p-Anisyl-p-nitro blue tetrazolium chloride is a blue formazan dye, which is used as an indicator in various assays.

Scientific Research Applications

p-Anisyl-p-nitro blue tetrazolium chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a redox indicator in various chemical assays to detect the presence of reducing agents.

    Biology: Employed in cell viability assays to measure cellular respiration and metabolic activity.

    Medicine: Utilized in diagnostic tests to detect the presence of certain enzymes and metabolic disorders.

    Industry: Applied in quality control processes to monitor the redox state of products and materials.

Mechanism of Action

The mechanism of action of p-Anisyl-p-nitro blue tetrazolium chloride involves its reduction to form a blue formazan dye. This reduction is typically catalyzed by enzymes or other reducing agents present in the sample. The formation of the blue dye indicates the presence of active redox reactions, which can be quantified using spectrophotometric methods.

Comparison with Similar Compounds

Similar Compounds

    Nitro blue tetrazolium chloride: Another tetrazolium salt used as a redox indicator.

    Thiazolyl blue tetrazolium bromide (MTT): Commonly used in cell viability assays.

    XTT: Similar to MTT but produces a water-soluble formazan product.

Uniqueness

p-Anisyl-p-nitro blue tetrazolium chloride is unique due to its specific chemical structure, which allows it to form a distinct blue formazan dye upon reduction. This property makes it particularly useful in assays where a clear and distinguishable color change is required.

Properties

Molecular Formula

C42H34Cl2N10O8

Molecular Weight

877.7 g/mol

IUPAC Name

2-[2-methoxy-4-[3-methoxy-4-[5-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrazol-2-ium-2-yl]phenyl]phenyl]-5-(4-methoxyphenyl)-3-(4-nitrophenyl)tetrazol-2-ium;dichloride

InChI

InChI=1S/C42H34N10O8.2ClH/c1-57-35-19-5-27(6-20-35)41-43-47(31-11-15-33(16-12-31)51(53)54)49(45-41)37-23-9-29(25-39(37)59-3)30-10-24-38(40(26-30)60-4)50-46-42(28-7-21-36(58-2)22-8-28)44-48(50)32-13-17-34(18-14-32)52(55)56;;/h5-26H,1-4H3;2*1H/q+2;;/p-2

InChI Key

RPJYUIZINKQKBQ-UHFFFAOYSA-L

Canonical SMILES

COC1=CC=C(C=C1)C2=NN([N+](=N2)C3=C(C=C(C=C3)C4=CC(=C(C=C4)[N+]5=NC(=NN5C6=CC=C(C=C6)[N+](=O)[O-])C7=CC=C(C=C7)OC)OC)OC)C8=CC=C(C=C8)[N+](=O)[O-].[Cl-].[Cl-]

Origin of Product

United States

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